{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
Overview
Description
{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is an organic compound that features a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid typically involves the formation of the benzofuran ring followed by the introduction of the acetic acid moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent acylation reactions introduce the benzoyl group, and finally, the acetic acid group is attached through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, potentially modulating their activity. The acetic acid moiety may also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a similar ring structure but lacking the acetic acid and benzoyl groups.
Benzofuran derivatives: Compounds such as psoralen and angelicin, which have different substituents on the benzofuran ring.
Uniqueness
{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is unique due to the specific combination of functional groups attached to the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-2-4-12(5-3-11)18(21)15-9-23-16-7-6-13(8-14(15)16)22-10-17(19)20/h2-9H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKJPOGCAPVQOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002406 | |
Record name | {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82039-82-5 | |
Record name | Benzofuran, 5-(hydroperoxyacetyl)-3-(p-toluoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082039825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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